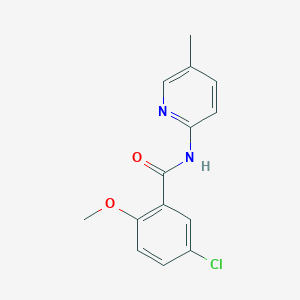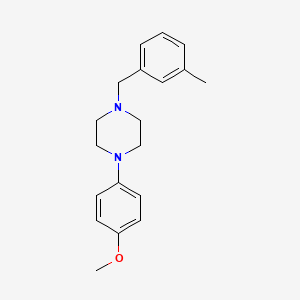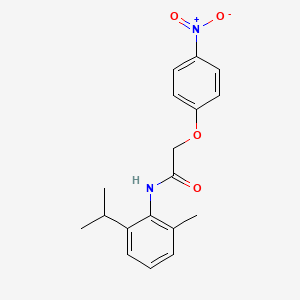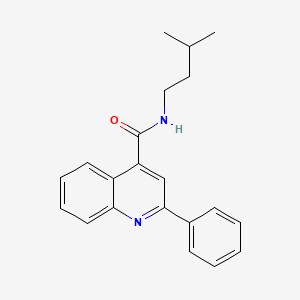![molecular formula C23H30N2O3 B5663011 2-[(2E)-3-phenyl-2-propen-1-yl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663011.png)
2-[(2E)-3-phenyl-2-propen-1-yl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar diazaspiro[4.5]decane derivatives involves multi-step reactions starting from basic building blocks, such as nitrilimides and furanone derivatives, leading to complex structures through cycloaddition and subsequent intramolecular cyclization processes (Farag et al., 2008). Another approach involves the reaction of pyran derivatives with nitrilimine to yield tetraaza-5-phosphoniaspiro[4.5]decanes, demonstrating the versatility in synthetic strategies for these types of compounds (Trishin et al., 2001).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decane derivatives is characterized by spirocyclic frameworks that incorporate nitrogen atoms within the ring structure. X-ray diffraction analyses reveal the conformational aspects and the spatial arrangement of substituents around the spiro center, contributing to the understanding of their chemical behavior (Wang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[4.5]decane derivatives can involve various transformations, including cycloadditions, nucleophilic substitutions, and intramolecular cyclizations, leading to a wide range of structurally diverse compounds. These reactions are influenced by the nature of substituents and the reaction conditions employed (Li et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of diazaspiro[4.5]decane derivatives are crucial for their application in various fields. These properties are determined by the molecular structure, particularly the nature and position of substituents on the spirocyclic framework (Kirschke et al., 1994).
Propriétés
IUPAC Name |
8-(oxane-4-carbonyl)-2-[(E)-3-phenylprop-2-enyl]-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c26-21-17-23(18-25(21)12-4-7-19-5-2-1-3-6-19)10-13-24(14-11-23)22(27)20-8-15-28-16-9-20/h1-7,20H,8-18H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQZGJSXTOXXNX-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3(CC2)CC(=O)N(C3)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C(=O)N2CCC3(CC2)CC(=O)N(C3)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B5662929.png)
![(3R*,5R*)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5662934.png)
![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5662937.png)

![2-(dimethylamino)-4-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5662957.png)
![3,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5662968.png)
![1-(3-furoyl)-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5662995.png)

![5,6-dimethyl-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5662999.png)

![4-benzyl-1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5663021.png)
![(1S*,6R*)-9-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5663024.png)

![2-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5663031.png)